Cas no 197223-39-5 ((3,5-Di-tert-butylphenyl)boronic acid)

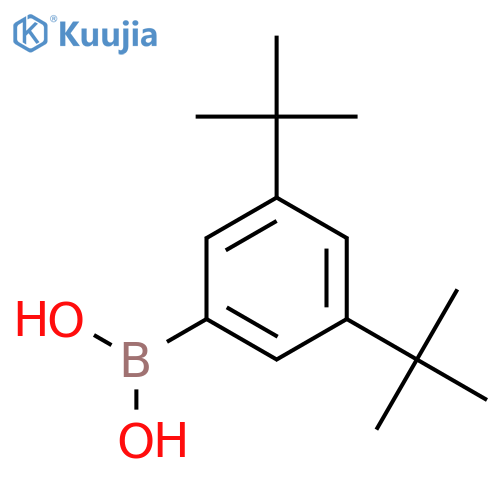

197223-39-5 structure

商品名:(3,5-Di-tert-butylphenyl)boronic acid

CAS番号:197223-39-5

MF:C14H23BO2

メガワット:234.142224550247

MDL:MFCD97223395

CID:1024705

PubChem ID:11470330

(3,5-Di-tert-butylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3,5-Di-tert-butylphenyl)boronic acid

- 3,5-DI-T-BUTYLPHENYLBORONIC ACID

- (3,5-ditert-butyl)phenylboronic acid

- 3,5-(tBu)2C6H3B(OH)2

- 3,5-bis(tert-butyl)phenylboronic acid

- [3,5-Di(tert-butyl)phenyl]boronic acid

- 3,5-Di-tert-butylbenzeneboronic acid

- 3,5-di-tert-butylphenylboronic acid

- Boronic acid, [3,5-bis(1,1-dimethylethyl)phenyl]-

- Boronic acid, B-[3,5-bis(1,1-dimethylethyl)phenyl]-

- AMBA00009

- RPCBIEHUQSGPNA-UHFFFAOYSA-N

- 3,5-Di-tert-butylphenylboranic acid

- AM80902

- AS-2

- 3,5-DI-T-Butylphenylboronic Acid;3,5-Di-tert-butylphenylboronic Acid

- DTXSID80466928

- SCHEMBL1679450

- AS-20050

- D5072

- 197223-39-5

- (3,5-ditert-butylphenyl)boronic Acid

- C14H23BO2

- Z1741979625

- SY022731

- (3 pound not5-Di-tert-butylphenyl)boronic acid

- Q27452730

- PD194979

- EN300-7358789

- (3,5-DI-TERT-BUTYLPHENYL)BORONICACID

- AKOS015893130

- CS-W000895

- A880054

- MFCD07780212

-

- MDL: MFCD97223395

- インチ: 1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3

- InChIKey: RPCBIEHUQSGPNA-UHFFFAOYSA-N

- ほほえんだ: O([H])B(C1C([H])=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 234.17900

- どういたいしつりょう: 234.1791101g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- 密度みつど: 0.98±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 182 ºC (water )

- ようかいど: ほとんど溶けない(0.077 g/l)(25ºC)、

- PSA: 40.46000

- LogP: 1.96140

(3,5-Di-tert-butylphenyl)boronic acid セキュリティ情報

(3,5-Di-tert-butylphenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3,5-Di-tert-butylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM136846-10g |

(3,5-Di-tert-butylphenyl)boronic acid |

197223-39-5 | 98% | 10g |

$362 | 2022-06-12 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H32373-5g |

(3,5-Di-tert-butylphenyl)boronic acid |

197223-39-5 | 95% | 5g |

¥280 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0175-5G |

(3,5-di-tert-butylphenyl)boronic acid |

197223-39-5 | 95% | 5g |

¥ 1,458.00 | 2023-03-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845235-1g |

(3,5-Di-tert-butylphenyl)boronic acid |

197223-39-5 | 98% | 1g |

¥130.00 | 2022-01-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050735-10g |

(3,5-Di-tert-butylphenyl)boronic acid |

197223-39-5 | 98% | 10g |

¥414 | 2023-04-15 | |

| eNovation Chemicals LLC | D693075-100g |

3,5-Di-tert-butylphenylboronic Acid |

197223-39-5 | 95% | 100g |

$295 | 2024-07-20 | |

| Alichem | A019064828-5g |

(3,5-Di-tert-butylphenyl)boronic acid |

197223-39-5 | 98% | 5g |

$161.66 | 2023-09-02 | |

| Apollo Scientific | OR350137-10g |

(3,5-Di-tert-butylphenyl)boronic acid |

197223-39-5 | 97% | 10g |

£267.00 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845235-5g |

(3,5-Di-tert-butylphenyl)boronic acid |

197223-39-5 | 98% | 5g |

¥520.00 | 2022-01-11 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY022731-100g |

6-Chloro-5-fluoroisatin |

197223-39-5 | ≥95% | 100g |

¥2127.0 | 2023-09-15 |

(3,5-Di-tert-butylphenyl)boronic acid 関連文献

-

Leo? Valenta,Michal Jurí?ek Chem. Commun. 2022 58 10896

-

Ayumi Ozawa,Ai Shimizu,Ryuhei Nishiyabu,Yuji Kubo Chem. Commun. 2015 51 118

-

Claus Hierlinger,Elzbieta Trzop,Lo?c Toupet,Jorge ávila,Maria-Grazia La-Placa,Henk J. Bolink,Véronique Guerchais,Eli Zysman-Colman J. Mater. Chem. C 2018 6 6385

-

Cyril Poriel,Jo?lle Rault-Berthelot Chem. Soc. Rev. 2023 52 6754

-

Koji Kubota,Tamae Seo,Hajime Ito Faraday Discuss. 2023 241 104

197223-39-5 ((3,5-Di-tert-butylphenyl)boronic acid) 関連製品

- 193905-93-0(3-t-Butyl-5-methylphenylboronic acid)

- 560132-24-3((3-(tert-butyl)phenyl)boronic acid)

- 90555-65-0(3-Ethylphenylboronic acid)

- 123324-71-0(4-Tert-Butylphenylboronic acid)

- 216019-28-2(m-Isopropylphenylboronic Acid)

- 16152-51-5((4-Isopropylphenyl)boronic Acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:197223-39-5)(3,5-Di-tert-butylphenyl)boronic acid

清らかである:99%/99%

はかる:100g/500g

価格 ($):243.0/1214.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:197223-39-5)(3,5-Di-tert-butylphenyl)boronic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ